N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide - 2034395-56-5

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide

Catalog Number: EVT-3147417
CAS Number: 2034395-56-5
Molecular Formula: C15H15N5OS
Molecular Weight: 313.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: PF-06747775 is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) that has shown efficacy in treating non-small cell lung cancer (NSCLC) driven by EGFR mutations []. This compound exhibits selectivity for four common EGFR mutants (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del) over the wild-type EGFR. It demonstrates favorable ADME properties and is currently being evaluated in phase-I clinical trials for mutant EGFR-driven NSCLC [].

    Relevance: The core structure of PF-06747775 shares the 1-methyl-1H-pyrazol-4-yl subunit with N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide. This shared moiety suggests potential similarities in their binding affinities or interactions with biological targets. Further investigation is required to ascertain the extent of these similarities.

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

    Compound Description: This compound was synthesized and investigated for its inhibitory activity against kinases harboring a cysteine residue in the hinge region, specifically MPS1, MAPKAPK2, and p70S6Kβ/S6K2 []. Its structure was characterized using various spectroscopic techniques, including NMR and HRMS, and confirmed by X-ray crystallography [].

    Relevance: Similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide, this compound incorporates the 1-methyl-1H-pyrazol-4-yl group within its structure. This common fragment suggests a potential for analogous biological activities or interactions, although further studies are needed to validate these assumptions.

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

    Compound Description: This series of compounds, incorporating variations of 1H-pyrazole or triazole rings, were synthesized as potential tubulin polymerization inhibitors for anticancer therapy. Some of these compounds exhibited significant antiproliferative activities against various cancer cell lines [].

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

    Compound Description: MK-8033 is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. It exhibits preferential binding to the activated conformation of c-Met. It has demonstrated efficacy in inhibiting tumor growth in a c-Met amplified subcutaneous tumor xenograft model and is under investigation as a potential cancer treatment [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

    Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor designed by combining structural elements from different chemotypes. It displays significant effects in rodent models of schizophrenia without inducing undesirable central nervous system side effects. The compound shows a potent GlyT1 inhibitory activity (IC50 = 1.8 nM) and favorable pharmacokinetic properties, including good plasma exposure and brain penetration in rats [].

    Relevance: Both this compound and N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide belong to the aryl-pyrazole class of compounds. This structural similarity may suggest some shared physicochemical properties or potential for similar biological activities, although this requires further investigation.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to address the cutaneous toxicity associated with previous Akt inhibitors. It exhibits a 24-fold selectivity for Akt1 over Akt2 and demonstrates low activity in inducing keratinocyte apoptosis. Hu7691 exhibits promising kinase selectivity, excellent anticancer cell proliferation potencies, and favorable pharmacokinetic properties [].

    Compound Description: APD791 is a potent and selective 5-HT2A receptor inverse agonist with potential for treating arterial thrombosis [, ]. It displays high affinity for the 5-HT2A receptor, effectively inhibiting serotonin-amplified platelet aggregation with minimal activity towards 5-HT2B and 5-HT2C receptors []. APD791 exhibits good oral bioavailability and a favorable safety profile in preclinical studies [, ].

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

    Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. The compound demonstrates good preclinical pharmacokinetics and enhanced antitumor activity when combined with the approved EGFR inhibitor, osimertinib, in a preclinical NSCLC xenograft model [].

    Relevance: The core structure of AZD4205 contains the 3-methoxy-1-methyl-pyrazol-4-yl subunit, which is structurally related to the 1-methyl-1H-pyrazol-4-yl group present in N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide. This structural similarity suggests the possibility of analogous interactions with biological targets, although further investigation is needed to confirm these potential relationships.

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

    Compound Description: Acrizanib is a potent VEGFR-2 inhibitor designed for topical ocular delivery for treating neovascular age-related macular degeneration []. It displays potent efficacy in rodent choroidal neovascularization (CNV) models and demonstrates limited systemic exposure after topical ocular administration [].

    Relevance: Acrizanib contains the 1-methyl-1H-pyrazol-yl group, which is also present in N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide. This shared structural element suggests the potential for similar binding properties or interactions with certain targets. Further research is needed to investigate and confirm these potential similarities.

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

    Compound Description: This novel teraryl oxazolidinone compound demonstrated enhanced safety and efficacy as an antimicrobial agent []. It exhibits significant antibacterial activity, especially those with aromatic N-heterocyclic substituents at the pyrazole ring's 4-position []. Notably, this compound exhibits a good safety profile in MTT assays, hERG K(+) channel inhibition tests, and in vivo toxicology experiments. It also shows high oral bioavailability [].

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

    Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist. It displays significant antiplatelet and antithrombotic activities in vivo. Its high potency makes it a promising candidate for potentially differentiating itself from other antiplatelet agents [].

    Relevance: This compound and N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide share the 1-methyl-1H-pyrazol-yl moiety within their structures. This structural similarity suggests the possibility of common binding sites or similar mechanisms of action, although this requires further investigation.

Properties

CAS Number

2034395-56-5

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-thiophen-3-ylacetamide

Molecular Formula

C15H15N5OS

Molecular Weight

313.38

InChI

InChI=1S/C15H15N5OS/c1-20-9-12(7-19-20)15-13(16-3-4-17-15)8-18-14(21)6-11-2-5-22-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,18,21)

InChI Key

LCZPYAUQQDHRIU-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CSC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.